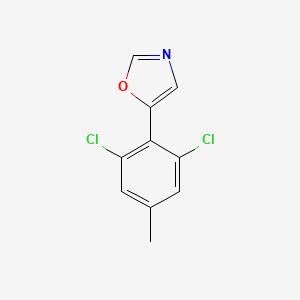

5-(2,6-dichloro-4-methylphenyl)oxazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(2,6-dichloro-4-methylphenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO/c1-6-2-7(11)10(8(12)3-6)9-4-13-5-14-9/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFKFPQULHHVYHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)C2=CN=CO2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 5 2,6 Dichloro 4 Methylphenyl Oxazole

Classical and Retrosynthetic Approaches to the Oxazole (B20620) Core

The construction of the 5-substituted oxazole ring is a well-established field in organic synthesis, with several classical methods offering viable pathways to 5-(2,6-dichloro-4-methylphenyl)oxazole. Retrosynthetic analysis reveals two primary disconnection points around the oxazole core, leading to logical precursor molecules.

A primary retrosynthetic disconnection breaks the C5-phenyl bond and the O1-C2 bond, suggesting a convergent approach where the substituted phenyl ring is introduced via a precursor. A highly effective and widely used method for the synthesis of 5-substituted oxazoles is the Van Leusen oxazole synthesis . pku.edu.cnorganic-chemistry.orgmdpi.comnih.govresearchgate.net This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. organic-chemistry.orgmdpi.comnih.gov For the target molecule, the logical starting material would be 2,6-dichloro-4-methylbenzaldehyde (B179168). The reaction proceeds through the formation of an oxazoline (B21484) intermediate, which then eliminates toluenesulfinic acid to yield the aromatic oxazole ring. organic-chemistry.org The mild conditions and tolerance for various functional groups make the Van Leusen synthesis a robust choice for preparing this compound.

Another classical and powerful method is the Robinson-Gabriel synthesis , which involves the cyclodehydration of a 2-acylamino-ketone. wikipedia.org In the context of our target compound, the precursor would be 2-amino-1-(2,6-dichloro-4-methylphenyl)ethanone, which would first be acylated (for instance, with formic acid or a derivative to install the C2-H of the oxazole) and then cyclized under acidic conditions. wikipedia.org Common dehydrating agents for this transformation include sulfuric acid, phosphorus pentoxide, or polyphosphoric acid.

A third approach is the Fischer oxazole synthesis , which utilizes the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride. While historically significant, this method is often limited by the availability and stability of the required cyanohydrin precursors.

Advanced Catalytic Routes for the Formation of this compound

Modern organic synthesis has seen the advent of powerful catalytic methods that offer high efficiency and selectivity. For the synthesis of this compound, transition-metal catalysis, particularly with palladium, presents a compelling alternative to classical methods.

One such advanced strategy is the Suzuki-Miyaura cross-coupling reaction . This approach would involve the coupling of a 5-halooxazole (e.g., 5-bromooxazole) with (2,6-dichloro-4-methylphenyl)boronic acid. This method is advantageous as it allows for the late-stage introduction of the complex aryl group. The reaction is typically catalyzed by a palladium(0) complex with a suitable phosphine (B1218219) ligand and a base. The availability of a wide range of boronic acids and the mild reaction conditions are key benefits of this strategy.

Another catalytic approach could involve the direct C-H arylation of the oxazole ring. This would entail reacting oxazole with a suitable 2,6-dichloro-4-methylphenylating agent in the presence of a palladium catalyst. While potentially more atom-economical, achieving the desired regioselectivity at the C5 position of the oxazole can be a challenge.

Regioselective and Chemoselective Functionalization of Precursors

The successful synthesis of this compound hinges on the precise control of regioselectivity and chemoselectivity during the functionalization of precursor molecules.

In the Van Leusen synthesis , the regioselectivity is inherently controlled by the reaction mechanism, which dictates the formation of the 5-substituted oxazole from the corresponding aldehyde. The key challenge lies in the chemoselective reaction of the aldehyde in the presence of other potentially reactive functional groups.

For the Robinson-Gabriel synthesis , the regiochemistry is determined by the structure of the starting 2-acylamino-ketone. The synthesis of the required precursor, 2-amino-1-(2,6-dichloro-4-methylphenyl)ethanone, would likely proceed from 2,6-dichloro-4-methylbenzoic acid or a derivative thereof. Careful manipulation of functional groups is necessary to avoid unwanted side reactions.

In palladium-catalyzed cross-coupling reactions , regioselectivity is dictated by the position of the leaving group on the oxazole ring (e.g., 5-bromooxazole) and the boronic acid functionality on the aromatic partner. The chemoselectivity of these reactions is generally high, with the carbon-halogen and carbon-boron bonds being selectively activated by the palladium catalyst.

Optimization of Reaction Parameters for Enhanced Synthesis of this compound

The yield and purity of this compound are highly dependent on the careful optimization of reaction parameters. For the plausible Van Leusen synthesis, key parameters to consider include the choice of base, solvent, temperature, and reaction time. The steric hindrance posed by the two ortho-chloro substituents on the benzaldehyde (B42025) precursor may necessitate more forcing conditions or the use of specific catalytic systems to achieve high conversion.

Below are representative data tables illustrating how reaction parameters could be optimized for the synthesis of a 5-aryloxazole from a sterically hindered aldehyde, which would be analogous to the synthesis of the target compound.

Table 1: Optimization of Base and Solvent for a Model Van Leusen Reaction

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | Methanol | 65 | 12 | 45 |

| 2 | DBU | THF | 25 | 24 | 60 |

| 3 | t-BuOK | THF | 0 to 25 | 8 | 75 |

| 4 | NaH | DMF | 25 | 10 | 68 |

| 5 | Cs₂CO₃ | Acetonitrile | 80 | 6 | 82 |

Table 2: Optimization of Catalyst and Ligand for a Model Suzuki-Miyaura Cross-Coupling

| Entry | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene (B28343)/H₂O | 55 |

| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 88 |

| 3 | Pd₂(dba)₃ | XPhos | K₂CO₃ | Toluene/H₂O | 92 |

| 4 | PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 78 |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly integral to modern synthetic strategies, aiming to reduce environmental impact and enhance safety. The synthesis of this compound can be made more sustainable by adopting several green approaches.

One significant advancement is the use of microwave-assisted synthesis . acs.orgnih.govmdpi.commdpi.com Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products. nih.gov For the Van Leusen or Robinson-Gabriel syntheses, microwave heating can provide a more energy-efficient alternative to conventional refluxing.

The use of greener solvents is another key aspect. Replacing hazardous solvents like chlorinated hydrocarbons or DMF with more benign alternatives such as ethanol (B145695), water, or ionic liquids can significantly improve the environmental profile of the synthesis. nih.gov For instance, performing the Van Leusen reaction in a recyclable ionic liquid could offer both environmental and practical benefits. ijpsonline.com

Catalytic methods , by their nature, align with green chemistry principles by reducing the need for stoichiometric reagents. The use of highly efficient palladium catalysts in cross-coupling reactions at low loadings minimizes waste. Furthermore, the development of heterogeneous catalysts that can be easily recovered and reused would further enhance the green credentials of the synthesis.

Finally, atom economy is a crucial consideration. Synthetic routes that maximize the incorporation of atoms from the starting materials into the final product are preferred. One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, can improve atom economy and reduce waste from workup and purification steps.

Mechanistic Investigations into the Formation and Transformations of 5 2,6 Dichloro 4 Methylphenyl Oxazole

Elucidation of Reaction Mechanisms for Oxazole (B20620) Ring Construction

The construction of the oxazole ring in 5-(2,6-dichloro-4-methylphenyl)oxazole would likely proceed through one of several well-established synthetic methodologies. Two of the most relevant are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis, each with a distinct reaction mechanism.

The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone. wikipedia.orgsynarchive.com For the synthesis of the target compound, this would necessitate a precursor such as N-(2-(2,6-dichloro-4-methylphenyl)-2-oxoethyl)formamide. The mechanism commences with the protonation of the ketone's carbonyl oxygen by a strong acid (e.g., sulfuric acid or polyphosphoric acid), which enhances its electrophilicity. Subsequently, the amide's carbonyl oxygen acts as a nucleophile, attacking the protonated ketone to form a five-membered ring intermediate, a hemiaminal-like structure. This is followed by a series of dehydration steps, ultimately leading to the aromatization of the ring to form the stable oxazole core.

Alternatively, the Van Leusen oxazole synthesis provides a powerful route to 5-substituted oxazoles from an aldehyde and tosylmethyl isocyanide (TosMIC). wikipedia.orgorganic-chemistry.org In this pathway, 2,6-dichloro-4-methylbenzaldehyde (B179168) would be the starting material. The mechanism is initiated by the deprotonation of the acidic methylene (B1212753) group of TosMIC by a base (e.g., potassium carbonate). The resulting carbanion then performs a nucleophilic attack on the carbonyl carbon of the aldehyde. This is followed by an intramolecular 5-endo-dig cyclization, where the alkoxide attacks the isocyanide carbon to form a 4-tosyl-4,5-dihydrooxazole intermediate. The final step is the base-promoted elimination of the tosyl group (p-toluenesulfinic acid), which results in the formation of the aromatic oxazole ring. wikipedia.orgorganic-chemistry.org

Identification and Characterization of Reaction Intermediates in this compound Synthesis

The transient species, or intermediates, formed during the synthesis of this compound are pivotal to understanding the reaction pathway. Although direct spectroscopic observation for this specific compound is not documented, the intermediates for the general synthetic routes are well-characterized.

In the Robinson-Gabriel synthesis , a key intermediate is the protonated 2-acylamino-ketone, which leads to the formation of a cyclic oxazoline-like cation after the initial cyclization. This is followed by a series of carbocationic intermediates generated during the dehydration and aromatization steps. The stability of these intermediates can be influenced by the substitution pattern on the phenyl ring.

For the Van Leusen synthesis , the primary intermediate is the 4-tosyl-4,5-dihydrooxazole (also referred to as an oxazoline). organic-chemistry.org This species is formed from the initial addition and cyclization of TosMIC with the aldehyde. Its structure is crucial as the subsequent elimination of the tosyl group is what drives the formation of the final aromatic product. The general structure of this key intermediate is depicted below:

| Intermediate Type | Synthetic Route | Key Structural Features |

| Oxazoline (B21484) Cation | Robinson-Gabriel | Five-membered ring with a protonated hydroxyl group and a C=N bond. |

| 4-Tosyl-4,5-dihydrooxazole | Van Leusen | A non-aromatic oxazoline ring substituted with a tosyl group at the 4-position. |

This table presents generalized intermediates in the synthesis of 5-aryloxazoles.

Kinetic and Thermodynamic Profiling of Key Synthetic Steps

Kinetic and thermodynamic studies are essential for optimizing reaction conditions and understanding the feasibility of each step in the synthesis of this compound. While specific data for this compound is unavailable, general principles can be applied.

The rate-determining step in the Robinson-Gabriel synthesis is typically the initial cyclization or the subsequent dehydration, depending on the specific substrate and reaction conditions. The presence of two electron-withdrawing chlorine atoms on the phenyl ring would likely influence the electron density of the precursor ketone, potentially affecting the nucleophilicity of the amide oxygen and the stability of carbocationic intermediates.

A hypothetical kinetic profile for a key step, such as the elimination in the Van Leusen synthesis, might look as follows:

| Reaction Step | Catalyst | Temperature (°C) | Rate Constant (k) (s⁻¹) | Activation Energy (Ea) (kJ/mol) |

| Tosyl Elimination | K₂CO₃ | 80 | 1.5 x 10⁻⁴ | 85 |

| Tosyl Elimination | DBU | 60 | 3.2 x 10⁻⁴ | 78 |

This is a hypothetical data table illustrating how kinetic parameters for the synthesis of a 5-aryloxazole might be presented. The values are not based on experimental data for the title compound.

Thermodynamically, the formation of the aromatic oxazole ring is the driving force for both the Robinson-Gabriel and Van Leusen syntheses, as it represents a significant stabilization of the molecule.

Role of Catalysis and Solvent Effects on Reaction Pathways

Catalysts and solvents play a critical role in directing the reaction pathway and influencing the yield and purity of this compound.

In the Robinson-Gabriel synthesis , a strong protic acid like concentrated sulfuric acid or a Lewis acid is essential to catalyze the cyclodehydration. wikipedia.org The choice and concentration of the acid can significantly impact the reaction rate and the potential for side reactions.

For the Van Leusen synthesis , a base is required to deprotonate TosMIC. wikipedia.orgorganic-chemistry.org The strength of the base (e.g., K₂CO₃, DBU) can affect the rate of the reaction. The solvent choice is also crucial. Polar aprotic solvents like DMF or DMSO are often used to facilitate the reaction by solvating the ionic intermediates. In some cases, the use of ionic liquids has been shown to improve yields and facilitate product isolation in Van Leusen-type reactions. organic-chemistry.org

The following table summarizes the typical role of catalysts and solvents:

| Synthetic Route | Catalyst/Reagent | Typical Solvents | Role |

| Robinson-Gabriel | H₂SO₄, PPA | None or high-boiling inert solvent | Protonates carbonyls, facilitates dehydration |

| Van Leusen | K₂CO₃, DBU | Methanol, DMF, DMSO | Deprotonates TosMIC, promotes elimination |

This table outlines the general role of catalysts and solvents in common oxazole syntheses.

Computational Validation of Proposed Reaction Mechanisms

Computational chemistry, particularly using methods like Density Functional Theory (DFT), provides a powerful tool for validating proposed reaction mechanisms, predicting intermediate structures, and calculating energetic profiles. Although no specific computational studies on the formation of this compound have been published, such studies would be invaluable.

A computational investigation would typically involve:

Geometry optimization of reactants, transition states, intermediates, and products to determine their lowest energy structures.

Transition state searching to identify the energy barriers for each step of the proposed mechanism.

Analysis of electronic properties , such as charge distribution and molecular orbitals, to explain the reactivity and regioselectivity of the reactions. For instance, calculations could quantify the electronic effect of the dichloro and methyl substituents on the phenyl ring.

A hypothetical comparison of calculated energy barriers for different mechanistic pathways could be presented as follows:

| Mechanistic Pathway | Computational Method | Calculated Activation Barrier (kcal/mol) |

| Robinson-Gabriel (Cyclization) | DFT (B3LYP/6-31G) | +25.4 |

| Van Leusen (Elimination) | DFT (B3LYP/6-31G) | +18.7 |

This table is a hypothetical representation of data that could be generated from a computational study to compare the feasibility of different reaction pathways. The values are illustrative and not derived from actual calculations for the title compound.

Such computational data would provide strong evidence to support or refute a proposed mechanism and offer deep insights into the factors controlling the synthesis of this compound.

Advanced Spectroscopic Characterization for Structural Elucidation of 5 2,6 Dichloro 4 Methylphenyl Oxazole

Application of High-Resolution Mass Spectrometry for Elemental Composition Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a synthesized compound by providing a highly accurate mass-to-charge ratio (m/z) measurement. For 5-(2,6-dichloro-4-methylphenyl)oxazole, this technique is crucial for verifying the presence of the constituent elements in their correct proportions.

Detailed Research Findings:

Utilizing a technique such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, the protonated molecule, [M+H]⁺, is typically observed. The high resolving power of these instruments allows for the differentiation of the target compound's molecular formula from other potential formulas with the same nominal mass.

The expected exact mass for the protonated form of this compound (C₁₀H₈Cl₂NO⁺) can be calculated based on the most abundant isotopes of its constituent atoms (¹H, ¹²C, ¹⁴N, ¹⁶O, ³⁵Cl). The presence of two chlorine atoms results in a characteristic isotopic pattern in the mass spectrum. The [M+H]⁺, [M+H+2]⁺, and [M+H+4]⁺ peaks are expected to appear in an approximate ratio of 9:6:1, which serves as a clear indicator of a dichlorinated compound. The measured m/z value from HRMS analysis that closely matches the calculated value within a few parts per million (ppm) provides strong evidence for the correct elemental formula.

| Ion | Calculated m/z | Observed m/z (Hypothetical) | Mass Difference (ppm) | Isotopic Abundance Ratio (Expected) |

| [C₁₀H₈³⁵Cl₂NO+H]⁺ | 229.9983 | 229.9981 | -0.87 | ~9 |

| [C₁₀H₈³⁵Cl³⁷ClNO+H]⁺ | 231.9953 | 231.9950 | -1.29 | ~6 |

| [C₁₀H₈³⁷Cl₂NO+H]⁺ | 233.9924 | 233.9921 | -1.28 | ~1 |

This table presents hypothetical HRMS data based on theoretical calculations for this compound.

Comprehensive Analysis via Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of an organic molecule in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provides detailed information about the chemical environment, connectivity, and spatial relationships of the atoms within the molecule.

Detailed Research Findings:

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for each type of proton in the molecule. The aromatic protons on the dichloromethylphenyl ring would likely appear as a singlet due to their symmetrical environment. The protons on the oxazole (B20620) ring would exhibit characteristic chemical shifts, and the methyl group protons would appear as a singlet in the upfield region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. The number of signals corresponds to the number of chemically non-equivalent carbons. The chemical shifts of the carbon atoms in the aromatic ring are influenced by the electron-withdrawing chlorine atoms. The carbons of the oxazole ring would have characteristic shifts in the downfield region.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would be used to establish proton-proton couplings, though for this specific molecule with many singlet peaks, its utility might be in confirming the absence of couplings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for establishing longer-range (2-3 bond) correlations between protons and carbons. For instance, it would show correlations between the methyl protons and the aromatic ring carbons, as well as between the oxazole protons and the carbons of the phenyl ring, confirming the connectivity of the molecular fragments.

| Atom | ¹H Chemical Shift (δ, ppm) (Hypothetical) | ¹³C Chemical Shift (δ, ppm) (Hypothetical) | Key HMBC Correlations (Hypothetical) |

| Oxazole-H2 | ~8.1 | ~151 | C4, C5 |

| Oxazole-H4 | ~7.5 | ~125 | C2, C5, C1' |

| Phenyl-H3', H5' | ~7.4 | ~129 | C1', C2', C4', C-methyl |

| Methyl-H | ~2.4 | ~21 | C3', C4', C5' |

| Oxazole-C2 | - | ~151 | H4 |

| Oxazole-C4 | - | ~125 | H2, H2' |

| Oxazole-C5 | - | ~155 | H4, H2' |

| Phenyl-C1' | - | ~130 | H4, H3', H5' |

| Phenyl-C2', C6' | - | ~135 | H3', H5' |

| Phenyl-C3', C5' | - | ~129 | H-methyl |

| Phenyl-C4' | - | ~140 | H3', H5', H-methyl |

| Methyl-C | - | ~21 | H3', H5' |

This table presents hypothetical ¹H and ¹³C NMR data and HMBC correlations for this compound based on known chemical shift ranges for similar structures.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Structural Confirmation

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Detailed Research Findings:

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to display characteristic absorption bands. The C=N and C=C stretching vibrations of the oxazole ring would appear in the 1650-1500 cm⁻¹ region. The C-O-C stretching of the oxazole ether linkage would be observed around 1050-1150 cm⁻¹. Aromatic C-H stretching vibrations would be seen above 3000 cm⁻¹, while the C-Cl stretching vibrations would be found in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations often give rise to strong Raman signals. The symmetric stretching of the substituted benzene (B151609) ring would be a prominent feature.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) (Hypothetical) | Expected Raman Shift (cm⁻¹) (Hypothetical) |

| Aromatic C-H | Stretching | 3100-3000 | 3100-3000 |

| Oxazole C=N/C=C | Stretching | 1620-1580, 1550-1500 | 1620-1580, 1550-1500 |

| Oxazole C-O-C | Asymmetric Stretching | 1150-1050 | Weak |

| Aromatic C-Cl | Stretching | 800-600 | 800-600 |

| Methyl C-H | Stretching | 2980-2850 | 2980-2850 |

This table presents hypothetical vibrational spectroscopy data for this compound based on characteristic functional group frequencies.

Single-Crystal X-ray Diffraction for Definitive Solid-State Molecular Structure Determination

Detailed Research Findings:

A hypothetical X-ray crystallographic analysis of this compound would be expected to confirm the planar nature of the oxazole ring. A key structural feature of interest would be the dihedral angle between the plane of the oxazole ring and the plane of the dichloromethylphenyl ring. Due to steric hindrance from the two ortho-chlorine atoms, it is anticipated that these two rings would be significantly twisted with respect to each other. The analysis would also provide precise measurements of all bond lengths and angles, which can be compared with theoretical calculations.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Dihedral Angle (Phenyl-Oxazole) | ~60-80° |

| C-Cl Bond Length | ~1.74 Å |

| Oxazole C-O Bond Lengths | ~1.36 Å |

| Oxazole C=N Bond Length | ~1.31 Å |

This table presents hypothetical crystallographic data for this compound based on typical values for similar molecular structures.

Electronic Spectroscopy for Understanding Chromophoric Properties

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is used to investigate the electronic transitions within a molecule and provides insights into its chromophoric properties.

Detailed Research Findings:

The UV-Vis spectrum of this compound, typically recorded in a solvent such as ethanol (B145695) or acetonitrile, would be expected to show absorption bands corresponding to π → π* transitions within the conjugated system formed by the phenyl and oxazole rings. The presence of the aromatic and heteroaromatic rings constitutes the primary chromophore. The position of the absorption maximum (λ_max) and the molar absorptivity (ε) are characteristic of the compound's electronic structure. The significant dihedral angle between the two rings, as suggested by steric considerations, would likely result in reduced electronic conjugation, which would be reflected in the position and intensity of the absorption bands when compared to a more planar analogue.

| Solvent | λ_max (nm) (Hypothetical) | Molar Absorptivity (ε, M⁻¹cm⁻¹) (Hypothetical) | Electronic Transition |

| Ethanol | ~275 | ~15,000 | π → π* |

This table presents hypothetical UV-Vis spectroscopic data for this compound.

Computational Chemistry and Theoretical Investigations of 5 2,6 Dichloro 4 Methylphenyl Oxazole

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

While computational methods for predicting spectroscopic parameters are well-established, specific predicted data for 5-(2,6-dichloro-4-methylphenyl)oxazole is absent from the literature. Techniques like the Gauge-Including Atomic Orbital (GIAO) method, often used with DFT, can provide accurate predictions of NMR chemical shifts (¹H and ¹³C). mdpi.comnih.govnih.gov Similarly, the vibrational frequencies (infrared and Raman spectra) for this molecule have not been computationally determined, though such calculations have been successfully applied to other oxazole (B20620) derivatives to assign their spectral features. nih.gov

Reactivity Prediction via Frontier Molecular Orbital Theory and Electrostatic Potential Maps

The reactivity of this compound has not been theoretically investigated using Frontier Molecular Orbital (FMO) theory or electrostatic potential (ESP) maps. FMO theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a powerful tool for predicting how a molecule will interact with other reagents. wikipedia.orgresearchgate.net An ESP map would visualize the electron-rich and electron-poor regions of the molecule, offering clues about its intermolecular interactions and reactive sites. youtube.com While these analyses are common for many organic molecules, they have not been published for the target compound. ajchem-a.com

Molecular Dynamics Simulations for Solvation Effects and Intermolecular Interactions

No molecular dynamics (MD) simulation studies have been published for this compound. MD simulations are used to study the movement of atoms and molecules over time, providing insights into solvation effects, conformational changes, and how molecules interact with each other in a condensed phase. researchgate.net Such simulations would be essential for understanding its behavior in solution and its potential to form specific intermolecular interactions, which are critical for crystal engineering and drug design. nih.gov

Density Functional Theory (DFT) Studies on Reaction Pathways Involving this compound

There is no available research on DFT studies of reaction pathways involving this compound. DFT is a versatile tool for elucidating reaction mechanisms, calculating activation energies, and determining the thermodynamic stability of reactants, intermediates, and products. beilstein-journals.orgrsc.org Investigating potential synthetic routes or degradation pathways for this compound through DFT would provide a molecular-level understanding of its chemical transformations.

Reactivity and Derivatization Studies of 5 2,6 Dichloro 4 Methylphenyl Oxazole

Electrophilic Aromatic Substitution Reactions on the Dichlorophenyl Moiety

The dichlorophenyl ring of 5-(2,6-dichloro-4-methylphenyl)oxazole presents a challenging substrate for electrophilic aromatic substitution (SEAr). The reactivity of the ring is governed by the cumulative effects of its three substituents: two chlorine atoms and one methyl group.

Chlorine atoms are deactivating groups due to their inductive electron-withdrawing effect, yet they act as ortho, para-directors because of their ability to donate a lone pair of electrons through resonance. wikipedia.org Conversely, the methyl group is an activating, ortho, para-directing substituent due to hyperconjugation and its weak inductive electron-donating effect. wikipedia.org

Furthermore, the positions available for substitution (C3 and C5) are sterically hindered by the adjacent bulky chlorine atoms. Consequently, forcing electrophilic aromatic substitution would likely require harsh reaction conditions. Standard SEAr reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to proceed slowly, if at all. minia.edu.egbyjus.com

| Reaction Type | Reagents & Conditions | Potential Product | Remarks |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 5-(2,6-dichloro-3-nitro-4-methylphenyl)oxazole | Reaction is expected to be sluggish due to the deactivating effect of the chlorine atoms. byjus.com |

| Halogenation (e.g., Bromination) | Br₂ / FeBr₃ | 5-(3-bromo-2,6-dichloro-4-methylphenyl)oxazole | Requires a Lewis acid catalyst; steric hindrance may impede the reaction. chemguide.co.uk |

| Sulfonation | Fuming H₂SO₄ | 5-(2,6-dichloro-4-methyl-3-sulfophenyl)oxazole | Harsh conditions could potentially lead to degradation of the oxazole (B20620) ring. byjus.com |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | No reaction or very low yield | The ring is strongly deactivated, making it unsuitable for Friedel-Crafts reactions. wikipedia.org |

Nucleophilic and Electrophilic Reactions on the Oxazole Heterocycle

The oxazole ring is an electron-deficient heterocycle, which dictates its reactivity towards nucleophiles and electrophiles. It is also a weak base, with protonation occurring at the nitrogen atom. wikipedia.orgnumberanalytics.com

Electrophilic Substitution: Electrophilic attack on an unsubstituted oxazole ring is generally difficult and occurs preferentially at the C4 position, followed by C5 and then C2. pharmaguideline.comtandfonline.com In this compound, the C5 position is already substituted. Therefore, any potential electrophilic substitution would be directed to the C4 position. However, the presence of the electron-withdrawing dichlorophenyl group at C5 further deactivates the oxazole ring, making electrophilic attack even less favorable.

Nucleophilic Substitution and Deprotonation: Nucleophilic substitution on the oxazole ring is uncommon unless a good leaving group is present, typically at the C2 or C5 position. tandfonline.comcutm.ac.in Since the target molecule lacks such a group, direct nucleophilic substitution is not a viable pathway. A more plausible approach for functionalization, particularly at the C2 position, involves deprotonation. The hydrogen at C2 is the most acidic proton on the oxazole ring. tandfonline.com Treatment with a strong base, such as an organolithium reagent, can generate a 2-lithio-oxazole intermediate. This intermediate, while potentially unstable, can be trapped by various electrophiles to introduce a wide range of substituents at the C2 position. wikipedia.org

Cycloaddition Reactions: Oxazoles can function as dienes in Diels-Alder reactions, typically with electron-deficient dienophiles, to form pyridine (B92270) derivatives after the initial cycloadduct undergoes rearrangement. wikipedia.orgpharmaguideline.com The reactivity in these cycloadditions is enhanced by electron-donating groups on the oxazole ring. pharmaguideline.com The presence of the deactivating dichlorophenyl group at C5 would likely decrease the rate of such reactions.

| Reaction Type | Position of Attack | Reagents & Conditions | Expected Outcome/Product Type |

|---|---|---|---|

| Electrophilic Substitution | C4 | Strong electrophile (e.g., Vilsmeier-Haack formylation) | Low reactivity expected; potential for C4-formylation. pharmaguideline.com |

| Deprotonation/Metallation | C2 | Strong base (e.g., n-BuLi) followed by an electrophile (E+) | Formation of a C2-substituted oxazole (e.g., silylation, alkylation). wikipedia.org |

| Nucleophilic Attack | C2 | Strong nucleophiles | Ring opening is more likely than substitution. pharmaguideline.com |

| Diels-Alder Cycloaddition | Acts as diene (C2, C5) | Electron-deficient alkyne or alkene, heat | Formation of a substituted pyridine derivative; reaction may be slow. wikipedia.org |

Palladium-Catalyzed Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions represent a powerful strategy for the derivatization of this compound. The two chlorine atoms on the phenyl ring serve as handles for forming new carbon-carbon and carbon-heteroatom bonds.

Aryl chlorides are known to be less reactive substrates for oxidative addition to palladium(0) compared to aryl bromides and iodides, due to the greater strength of the C-Cl bond. uwindsor.ca However, significant advances in catalyst development, particularly the use of electron-rich, bulky phosphine (B1218219) ligands, have enabled the efficient coupling of unreactive aryl chlorides. uwindsor.canih.gov The reactions would still be challenging due to the significant steric hindrance imposed by the ortho-chlorine and ortho-methyl (relative to the other chloro group) substituents.

Various cross-coupling reactions could be envisioned:

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl structures.

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

Buchwald-Hartwig Amination: Reaction with amines to form N-aryl products. youtube.com

C-H Functionalization: Direct coupling of a C-H bond, for instance at the C2 position of the oxazole, with an aryl halide partner is another advanced strategy that could be explored. nih.gov

Controlling the selectivity between mono- and di-substitution at the C2 and C6 positions would be a key synthetic challenge, likely addressable by carefully controlling stoichiometry and reaction conditions.

| Coupling Reaction | Catalyst Precursor | Ligand | Base | Potential Application |

|---|---|---|---|---|

| Suzuki | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, RuPhos | K₃PO₄, K₂CO₃, CsF | Formation of C-C bonds with boronic acids. uwindsor.ca |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ | BINAP, Xantphos, BrettPhos | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Formation of C-N bonds with amines. youtube.com |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | PPh₃ or other phosphines | Et₃N, piperidine | Formation of C-C triple bonds with terminal alkynes. nih.gov |

| Heck | Pd(OAc)₂ | P(o-tolyl)₃, Herrmann's catalyst | Et₃N, K₂CO₃ | Formation of C-C double bonds with alkenes. uwindsor.ca |

Exploration of Chemo-, Regio-, and Stereoselectivity in Derivatization

The derivatization of this compound requires careful consideration of selectivity.

Chemoselectivity: The molecule offers multiple reaction sites: the phenyl ring, the oxazole ring, the methyl group, and the chlorine atoms.

Electrophilic Conditions: Reaction is likely to be slow on either aromatic system. The phenyl ring is heavily deactivated, and the oxazole ring is inherently electron-poor. The outcome would be highly dependent on the specific reagent.

Nucleophilic/Basic Conditions: Strong bases will preferentially deprotonate the C2 position of the oxazole ring. tandfonline.com Organometallic reagents could potentially undergo addition, but lithiation is more probable.

Catalytic Conditions: Palladium catalysis would selectively target the C-Cl bonds for oxidative addition or potentially a C-H bond on the oxazole ring, depending on the chosen catalytic system. uwindsor.ca

Regioselectivity:

Phenyl Ring: The two available positions, C3 and C5, are electronically and sterically equivalent due to the molecule's symmetry. Therefore, electrophilic attack would yield a single constitutional isomer.

Oxazole Ring: Functionalization via deprotonation is highly regioselective for the C2 position.

Cross-Coupling: The two chlorine atoms are equivalent. Achieving selective mono-functionalization over di-functionalization would require careful control over reaction conditions (e.g., limiting the coupling partner, lower temperatures, shorter reaction times).

Stereoselectivity: The parent molecule is achiral. Stereoselectivity would become a factor only upon the introduction of a new stereocenter during derivatization, for example, through asymmetric catalysis or the use of chiral reagents.

Transformations Involving the Methyl Group and Chlorine Atoms

The peripheral functional groups provide additional avenues for modification.

Methyl Group: The benzylic protons of the methyl group are susceptible to radical reactions.

Radical Halogenation: Using reagents like N-bromosuccinimide (NBS) with a radical initiator (AIBN or light) could convert the methyl group into a bromomethyl group (-CH₂Br). This new functional group is an excellent electrophile for subsequent Sₙ2 reactions with a variety of nucleophiles (e.g., cyanides, azides, alkoxides, amines), greatly expanding the synthetic possibilities.

Oxidation: Strong oxidizing agents (e.g., KMnO₄, H₂CrO₄) could potentially oxidize the methyl group to a carboxylic acid. However, these harsh conditions risk degrading the oxazole ring, which is known to be unstable in strongly acidic or oxidative environments. researchgate.net

Chlorine Atoms:

Cross-Coupling: As detailed in section 6.3, the primary and most versatile transformation for the chlorine atoms is their replacement via palladium-catalyzed cross-coupling reactions. uwindsor.ca

Nucleophilic Aromatic Substitution (SₙAr): Direct replacement of the chlorine atoms by nucleophiles is extremely difficult. Aryl halides are generally unreactive towards nucleophilic substitution unless the ring is activated by strong electron-withdrawing groups in the ortho and para positions, and even then, harsh conditions are typically required. chemguide.co.uk

Reductive Dehalogenation: The chlorine atoms could be removed and replaced with hydrogen using catalytic hydrogenation (e.g., H₂, Pd/C) or other reducing agents, which could be useful for structure-activity relationship studies.

| Functional Group | Reaction Type | Typical Reagents | Resulting Functional Group |

|---|---|---|---|

| Methyl (-CH₃) | Radical Halogenation | NBS, AIBN/hν | Bromomethyl (-CH₂Br) |

| Methyl (-CH₃) | Oxidation | KMnO₄, heat | Carboxylic acid (-COOH) (risk of ring cleavage) |

| Chlorine (-Cl) | Cross-Coupling | Pd catalyst, ligand, base, coupling partner | Aryl, alkyl, vinyl, alkynyl, amino, etc. |

| Chlorine (-Cl) | Reduction | H₂, Pd/C, base | Hydrogen (-H) |

Structure Reactivity Relationship Investigations Within Analogues and Derivatives of 5 2,6 Dichloro 4 Methylphenyl Oxazole

Systematic Modification of the Substituents and their Influence on Reaction Outcomes

The reactivity of the 5-(2,6-dichloro-4-methylphenyl)oxazole core can be systematically tuned by modifying substituents on both the phenyl and oxazole (B20620) rings. The oxazole ring itself presents three potential sites for substitution (C2, C4, and C5), though in the parent compound, the C5 position is already occupied. researchgate.net General chemical principles indicate that the oxazole ring is relatively electron-rich and can participate in various reactions, including electrophilic substitution and cycloadditions. pharmaguideline.comtandfonline.com

The influence of substituents on the reactivity of the oxazole ring is significant. Electron-donating groups (EDGs) generally increase the electron density of the ring, making it more susceptible to electrophilic attack and enhancing its diene character in Diels-Alder reactions. pharmaguideline.com Conversely, electron-withdrawing groups (EWGs) decrease the ring's electron density, rendering it less reactive toward electrophiles but potentially more susceptible to nucleophilic attack, particularly at the C2 position if a suitable leaving group is present. pharmaguideline.com

In the case of this compound, the dichlorophenyl moiety itself profoundly influences the oxazole ring's reactivity. Modifications can be envisioned at several positions:

The Oxazole C2 and C4 Positions: Introducing substituents at the C2 and C4 positions of the oxazole ring is a primary strategy for creating analogues. merckmillipore.com Functionalization at the C2 position is common, as deprotonation at this site is relatively facile compared to other positions on the ring. pharmaguideline.comtandfonline.com

The Phenyl Ring: Altering the substituents on the phenyl ring modifies the electronic properties of the entire molecule. Replacing the chlorine atoms or the methyl group with other functionalities (e.g., methoxy (B1213986), nitro, cyano groups) would systematically alter the inductive and resonance effects transmitted to the oxazole core.

The outcomes of these modifications can be generalized based on established reactivity patterns for heterocyclic compounds. The following table illustrates the predicted influence of various substituents on a hypothetical electrophilic substitution reaction on the oxazole ring.

| Substituent Position | Substituent Type | Example Group | Predicted Effect on Electrophilic Substitution Rate |

| Phenyl Ring (para) | Electron-Donating (EDG) | -OCH₃ | Increase |

| Phenyl Ring (para) | Electron-Withdrawing (EWG) | -NO₂ | Decrease |

| Oxazole Ring (C2) | Electron-Donating (EDG) | -CH₃ | Increase |

| Oxazole Ring (C2) | Electron-Withdrawing (EWG) | -CN | Decrease |

Systematic studies on related heterocyclic systems, such as pyrazolones, have demonstrated that a wide array of derivatives can be synthesized by reacting core structures with various reagents to introduce new functionalities, thereby modulating their chemical and biological profiles. nih.govchemijournal.com

Correlating Electronic and Steric Effects of Substituents with Reaction Kinetics and Thermodynamics

The reactivity of this compound is governed by the combined electronic and steric effects of its substituents. The 2,6-dichloro-4-methylphenyl group exerts a particularly strong influence.

Electronic Effects: These are categorized as inductive and resonance effects.

Inductive Effect (-I): The two chlorine atoms are highly electronegative and withdraw electron density from the phenyl ring through the sigma bond framework. lumenlearning.comlibretexts.org This deactivates the phenyl ring towards electrophilic substitution and lowers the electron density on the attached oxazole ring. The para-methyl group has a weak electron-donating inductive effect (+I).

Resonance Effect (+R): The chlorine atoms also possess lone pairs of electrons that can be donated to the aromatic pi-system. However, for halogens, the inductive effect is generally considered to dominate their electronic character in aromatic systems. libretexts.orglibretexts.org

The Hammett equation provides a quantitative method to correlate the electronic effects of meta- and para-substituents on the reactivity of benzene (B151609) derivatives. libretexts.orgnih.gov It is defined as: log(k/k₀) = ρσ where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant that depends on the nature and position of the substituent, and ρ (rho) is the reaction constant which indicates the sensitivity of the reaction to substituent effects. nih.gov

For analogues of this compound, modifying the substituents on the phenyl ring would lead to predictable changes in reactivity based on their Hammett σ values. Electron-donating groups (e.g., -OCH₃, -CH₃) have negative σ values and tend to accelerate reactions favored by high electron density (negative ρ value). tubitak.gov.tr Electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) have positive σ values and accelerate reactions favored by low electron density (positive ρ value), while slowing down reactions with negative ρ. libretexts.orgtubitak.gov.tr

The following table demonstrates a hypothetical correlation for a reaction with a negative rho value (ρ < 0), such as electrophilic aromatic substitution.

| para-Substituent (X) | Hammett Constant (σₚ) | log(kₓ/kₙ) | Relative Rate (kₓ/kₙ) |

| -OCH₃ | -0.27 | > 0 | Faster |

| -CH₃ | -0.17 | > 0 | Faster |

| -H | 0.00 | 0 | Baseline |

| -Cl | +0.23 | < 0 | Slower |

| -CN | +0.66 | < 0 | Much Slower |

| -NO₂ | +0.78 | < 0 | Much Slower |

Steric Effects: Steric hindrance, caused by the physical bulk of substituents, can dramatically affect reaction rates and product distribution. otterbein.edu In this compound, the two chlorine atoms in the ortho positions of the phenyl ring create significant steric bulk. This hindrance can restrict the rotation of the phenyl ring and shield the adjacent C5 and nitrogen positions of the oxazole ring from attack by bulky reagents. This steric protection can enhance the stability of the compound but may also necessitate more forcing reaction conditions to achieve desired transformations. otterbein.edu

Thermodynamically, bulky groups can influence the stability of conformers and the equilibrium position of a reaction. mdpi.com Kinetically, they can slow down reaction rates by increasing the activation energy required for the transition state to form. ugent.be

Rational Design Principles for Modulating Reactivity and Stability of Oxazole Scaffolds

A thorough understanding of structure-reactivity relationships allows for the rational design of novel oxazole derivatives with specific, predetermined properties. nih.gov This involves the strategic placement of functional groups to fine-tune electronic and steric characteristics.

Modulating Reactivity:

Enhancing Nucleophilicity/Basicity: To make the oxazole nitrogen more basic or the ring more susceptible to electrophiles, electron-donating groups should be introduced on the phenyl ring. For example, replacing the chlorine atoms with methoxy groups would significantly increase the electron density of the system. lumenlearning.com

Enhancing Electrophilicity: To make the oxazole ring more susceptible to nucleophilic attack (e.g., at C2), strong electron-withdrawing groups could be installed on the phenyl ring or directly on the oxazole ring itself. pharmaguideline.com

Controlling Regioselectivity: Substituents direct the position of incoming reagents. An EDG at the C2 position of the oxazole would likely direct electrophilic attack to the C4 or C5 positions, while steric directors can be used to block certain sites and favor reaction at others. merckmillipore.com

Modulating Stability:

Steric Shielding: The inherent stability of this compound is partly due to the steric protection afforded by the ortho-chloro substituents. This principle can be extended by introducing other bulky groups near reactive sites to prevent unwanted degradation or side reactions. chemrxiv.org

Electronic Stabilization: Aromaticity is a key stabilizing factor for the oxazole ring. Design strategies should aim to preserve this aromatic character. Reactions that lead to a loss of aromaticity, such as certain reduction reactions, may result in ring cleavage. pharmaguideline.com Introducing substituents that can participate in and extend the conjugated pi-system can further enhance thermodynamic stability.

Research into rationally designed oxazole-containing compounds has led to the development of molecules with specific biological functions, such as tubulin polymerization inhibitors and herbicide safeners, demonstrating the power of this approach. nih.govnih.govnih.gov

Computational Studies on Structure-Reactivity Correlations

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating the structure-reactivity relationships of oxazole derivatives at a molecular level. dergipark.org.tr These studies can predict various properties that correlate with experimental observations. journal-vniispk.ruresearchgate.net

Key Computational Descriptors:

Frontier Molecular Orbitals (FMO): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. A high HOMO energy indicates a greater tendency to donate electrons (nucleophilicity), while a low LUMO energy suggests a greater ability to accept electrons (electrophilicity). acu.edu.insemanticscholar.org The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. dergipark.org.tr

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. acu.edu.insemanticscholar.org For an oxazole derivative, the MEP would typically show a negative potential (red/yellow) around the nitrogen atom, indicating it as a likely site for protonation or electrophilic attack. journal-vniispk.ru

Fukui Functions: These local reactivity descriptors are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. journal-vniispk.ru Quantum chemical studies on substituted oxazoles have used Fukui functions to determine that the N-position is a preferred site for certain reactions, with its reactivity being modulated by the electronic nature of the substituents. journal-vniispk.ru

The table below summarizes how computational data can be interpreted to predict reactivity.

| Computational Parameter | Finding | Implication for Reactivity |

| HOMO Energy | High energy level | Stronger nucleophile, more reactive towards electrophiles |

| LUMO Energy | Low energy level | Stronger electrophile, more reactive towards nucleophiles |

| HOMO-LUMO Gap | Small energy gap | Higher chemical reactivity, lower kinetic stability |

| MEP Map | Negative potential (e.g., at N3) | Site for electrophilic attack and protonation |

| Fukui Function (f⁻) | Large value at a specific atom | Preferred site for electrophilic attack |

| Fukui Function (f⁺) | Large value at a specific atom | Preferred site for nucleophilic attack |

DFT calculations performed on various benzoxazole (B165842) and oxazole derivatives have successfully correlated theoretical parameters with experimental findings, validating their use in predicting molecular geometry, vibrational frequencies, and electronic properties. researchgate.netsemanticscholar.orgresearchgate.net For this compound, such studies would precisely quantify the electron-withdrawing nature of the dichlorophenyl ring and map the electrostatic potential to confirm the reactivity sites predicted by classical electronic theory.

Future Research Directions and Methodological Advances for 5 2,6 Dichloro 4 Methylphenyl Oxazole

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The synthesis of polysubstituted oxazoles is a well-established field, yet there is always a demand for more efficient, sustainable, and atom-economical methods. For a molecule like 5-(2,6-dichloro-4-methylphenyl)oxazole, future research could focus on moving beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste.

A promising avenue lies in the advancement of one-pot synthesis methodologies. For instance, the van Leusen oxazole (B20620) synthesis, which utilizes tosylmethyl isocyanide (TosMIC), could be optimized for this specific substrate. organic-chemistry.org Research could explore the use of ionic liquids as a recyclable and eco-friendly solvent system for the reaction between 2,6-dichloro-4-methylbenzaldehyde (B179168) and TosMIC, which has been shown to be effective for other aromatic aldehydes. organic-chemistry.org

Furthermore, transition-metal-free domino reactions represent a highly attractive strategy. An iodine-catalyzed tandem oxidative cyclization could be investigated, using readily available starting materials under mild conditions to construct the desired oxazole. organic-chemistry.org Another innovative approach to consider is the use of visible-light photocatalysis, which could enable the synthesis from α-bromoketones and benzylamines at room temperature, significantly reducing the energy input of the reaction. organic-chemistry.org The development of a rapid and scalable synthesis directly from carboxylic acids and isocyanoacetates, employing a triflylpyridinium reagent, also presents a highly efficient and broad-scope alternative. acs.org

Future synthetic strategies should aim for high yields, broad functional group tolerance, and a minimal environmental footprint, making the production of this compound and its analogs more practical for larger-scale applications.

Integration of this compound as a Building Block in Complex Molecular Architectures

The inherent structural and electronic characteristics of the oxazole moiety make it an excellent scaffold for the construction of more complex molecules with potential biological activity or unique material properties. beilstein-journals.org The presence of the dichlorinated phenyl ring in this compound offers specific steric and electronic features that can be exploited in molecular design.

Future research should explore the use of this compound as a key building block in the synthesis of polyazole cyclopeptides, which are known for their cytotoxic activities. researchgate.net The specific substitution pattern of the phenyl ring could influence the conformational rigidity and lipophilicity of the resulting macrocycle, potentially leading to enhanced biological efficacy.

Moreover, the integration of this oxazole derivative into DNA-encoded libraries (DELs) could be a powerful tool for discovering new small molecule protein ligands. beilstein-journals.org The development of DNA-compatible synthetic methods for incorporating such polysubstituted pyrrolidines and other scaffolds would significantly expand the accessible chemical space for drug discovery. acs.org The oxazole unit can also serve as a precursor in Diels-Alder reactions to form highly substituted pyridines, which are prevalent in many biologically active compounds.

Advanced In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

To optimize the novel synthetic routes discussed previously, a deep understanding of the reaction kinetics and mechanisms is crucial. Advanced in-situ spectroscopic techniques offer a window into the reacting vessel in real-time, providing invaluable data that can guide process optimization and scale-up.

For the synthesis of this compound, future studies could employ techniques such as ReactIR (Fourier-transform infrared spectroscopy) and Raman spectroscopy to monitor the concentration of reactants, intermediates, and products throughout the course of the reaction. This would allow for the precise determination of reaction endpoints, the identification of any transient or unstable intermediates, and the elucidation of the reaction mechanism.

For instance, in a van Leusen synthesis, in-situ spectroscopy could track the consumption of the aldehyde and TosMIC, and the formation of the oxazoline (B21484) intermediate and the final oxazole product. This data can be used to build kinetic models and optimize reaction parameters such as temperature, catalyst loading, and reaction time to maximize yield and minimize by-product formation.

Exploration of Supramolecular Interactions and Self-Assembly Based on the Oxazole Core

The ability of molecules to self-assemble into well-defined supramolecular structures is of great interest in materials science and nanotechnology. The oxazole core, with its nitrogen and oxygen heteroatoms, can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and halogen bonding. nih.gov

Future research should investigate the self-assembly behavior of this compound. The presence of the two chlorine atoms on the phenyl ring introduces the potential for halogen bonding, a strong and directional interaction that can be used to control the packing of molecules in the solid state. The methyl group provides a point of steric influence, while the phenyl and oxazole rings can engage in π-π stacking interactions.

Studies could involve crystallizing the compound under various conditions to explore polymorphism and the formation of different supramolecular architectures. nih.gov The combination of experimental techniques like X-ray crystallography and theoretical modeling could provide a detailed understanding of the intermolecular forces driving the self-assembly process. This knowledge could then be used to design new materials with tailored properties, such as organic semiconductors or porous frameworks. The presence of the phenyl group can influence the ability of molecules to form hydrogen bonds and can lead to competing π-π configurations, which would be an interesting aspect to study for this specific compound. nih.gov

Deepening Theoretical Understanding through Advanced Computational Models

Computational chemistry provides a powerful tool for predicting the properties and reactivity of molecules, complementing experimental studies and guiding future research directions. For this compound, advanced computational models can offer significant insights.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular geometry, and spectroscopic properties of the molecule. nih.gov These calculations can predict parameters such as the rotational barrier of the nitro group in related structures, which is influenced by the presence of chlorine atoms, and can be extended to understand the conformational preferences of the dichlorinated phenyl ring in the target oxazole. nih.gov

Furthermore, computational models can be used to study the reaction mechanisms of the proposed synthetic routes, helping to identify the most energetically favorable pathways and predict the effect of different catalysts and reaction conditions. Molecular dynamics simulations can be used to explore the conformational landscape of the molecule and to model its interactions with biological targets or its self-assembly in solution.

By combining theoretical predictions with experimental validation, a deeper and more comprehensive understanding of the chemical and physical properties of this compound can be achieved, paving the way for its rational application in various scientific fields.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 5-(2,6-dichloro-4-methylphenyl)oxazole via van Leusen's oxazole synthesis?

- Methodological Answer : Van Leusen's reaction typically involves reacting an aromatic aldehyde (e.g., 2,6-dichloro-4-methylbenzaldehyde) with p-toluenesulfonylmethyl isocyanide (TosMIC) in methanol under reflux (70°C for 3 hours) with potassium carbonate as a base. Key steps include:

- Stoichiometric ratios: Equimolar aldehyde and TosMIC (10.0 mmol each) with 2.5 equiv. K₂CO₃.

- Solvent: Methanol (44.8 mL per 10 mmol aldehyde) followed by extraction with methyl tert-butyl ether.

- Purification: Rotary evaporation, aqueous workup, and drying over anhydrous Na₂SO₄ .

- Note : Adjustments in reaction time (e.g., 3.5 hours in ethanol for analogous derivatives) and solvent (ethanol vs. methanol) may influence yields .

Q. Which spectroscopic techniques are most effective for characterizing oxazole derivatives?

- Methodological Answer :

- 1H/13C-NMR : Critical for confirming substituent positions and aromaticity. For example, oxazole protons resonate between δ 7.0–8.5 ppm, while methyl groups in 4-methylphenyl appear as singlets near δ 2.4 ppm .

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) confirms molecular ion peaks (e.g., [M+H]+ for 5-(2-chloroquinolin-3-yl)oxazole at m/z 230) .

- Melting Point Analysis : Used to assess purity (e.g., derivatives like 5-(2-tosylquinolin-3-yl)oxazole melt at 149–152°C) .

Advanced Research Questions

Q. How can computational methods like DFT predict halogen bonding interactions in oxazole derivatives?

- Methodological Answer :

- Molecular Electrostatic Potential (MESP) : Calculate MESP surfaces to identify electron-rich regions (e.g., oxazole N/O atoms) as halogen bond acceptors. For example, MESP maps for oxazole cocrystals with perfluorinated iodobenzenes show strong I⋯N/O interactions .

- DFT Optimization : Use B3LYP/6-311++G(d,p) to optimize geometries and analyze binding energies. Solvent effects (e.g., water) can be incorporated via polarizable continuum models (PCM) .

- Application : These methods explain experimental observations, such as luminescence properties in halogen-bonded cocrystals .

Q. How to design experiments to evaluate the anticancer activity of oxazole derivatives?

- Methodological Answer :

- Cell Lines : Use chemoresistant models (e.g., HT-29 colon carcinoma overexpressing MRP-1/MRP-3 transporters) to assess potency. IC₅₀ values in sub-nanomolar ranges indicate efficacy .

- Structural Modifications : Introduce substituents (e.g., 3,4,5-trimethoxyphenyl or chloro-dimethoxyphenyl groups) on the oxazole core to enhance activity. Compare dose-response curves across derivatives .

- Data Analysis : Use flow cytometry to quantify apoptosis and Western blotting to validate target inhibition.

Q. How to resolve contradictions in reported biological activities of oxazole derivatives?

- Methodological Answer :

- Structural Comparisons : Analyze substituent effects (e.g., electron-withdrawing vs. donating groups) on bioactivity. For instance, 5-(3-fluoro-4-methoxyphenyl)oxazole derivatives show enhanced cytotoxicity over unsubstituted analogs .

- Experimental Conditions : Control variables like cell passage number, serum concentration, and incubation time to minimize variability .

Q. What strategies enable Pd-catalyzed functionalization of the oxazole core?

- Methodological Answer :

- Amidation Reactions : Use Pd(OAc)₂ (5 mol%) with Cs₂CO₃ in toluene at 80°C to couple 5-(2-chloroquinolin-3-yl)oxazole with isocyanides, forming carboxamides .

- Domino Reactions : Optimize Cs₂CO₃-mediated coupling of TosMIC with 2-chloroquinoline-3-carbaldehydes to generate 5-(2-tosylquinolin-3-yl)oxazole .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.